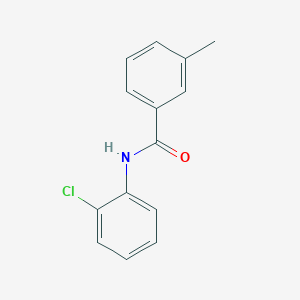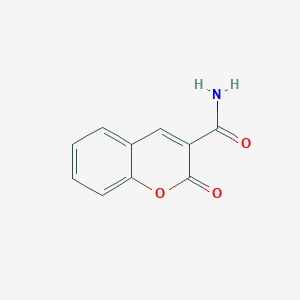
2H-1-Benzopyran-3-carboxamide, 2-oxo-
Description
2H-1-Benzopyran-3-carboxamide, 2-oxo-, also known as N-benzyl-2-oxochromene-3-carboxamide, is a chemical compound with the molecular formula C17H13NO3 . It is a derivative of benzopyran, a type of organic compound commonly found in nature .
Synthesis Analysis
The synthesis of N-substituted-2-oxo-(2H)1-Benzopyran-3-Carboxamide derivatives can start from semicarbazones or thiosemicarbazones and Carbon Suboxide (ratio 1:2) . A novel series of benzopyran-3-carboxamide derivatives have been designed and synthesized using a smooth and linear multistep synthesis .Molecular Structure Analysis
The molecular structure of 2H-1-Benzopyran-3-carboxamide, 2-oxo- can be represented by the InChI string: InChI=1S/C17H13NO3/c19-16(18-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)20/h1-10H,11H2,(H,18,19) . The molecular weight of the compound is 279.29 g/mol .Scientific Research Applications
Anticancer Activity
Compounds related to 2-oxo-2H-chromene-3-carboxamide have been studied for their potential to inhibit the growth of cancer cells. A series of novel coumarin-3-carboxamide derivatives were synthesized and evaluated, showing potential specifically against cancer cell growth .
Anticonvulsant Activity
Antimicrobial Activity
The antimicrobial properties of these compounds have been explored, although they showed little to no activity against gram-positive and gram-negative bacteria .
Anticholinesterase Activity
Antituberculosis Activity
Their antituberculosis activity indicates a possible role in combating tuberculosis infections.
Antidiabetic Activity
HIV-1 Integrase Inhibition
A series of 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues has been evaluated for HIV-1 integrase inhibition, an enzyme critical for the replication of HIV .
Green Chemistry Applications
In medicinal chemistry, these compounds are valuable as they can be synthesized using eco-friendly methods like ultrasound irradiation, representing a green chemistry approach to drug development .
properties
IUPAC Name |
2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQOBGDXGQSRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171595 | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
CAS RN |
1846-78-2 | |
| Record name | 2-Oxo-2H-1-benzopyran-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxamide, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of 2-oxo-2H-chromene-3-carboxamide?
A1: The molecular formula is C9H7NO3, and the molecular weight is 177.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize 2-oxo-2H-chromene-3-carboxamide and its derivatives?
A2: Researchers often employ FT-IR, 1H-NMR, and 13C-NMR spectroscopy to elucidate the structure of 2-oxo-2H-chromene-3-carboxamide derivatives [, , , ]. Additionally, mass spectrometry is frequently used to confirm the molecular weight and analyze fragmentation patterns [, ].
Q3: What is a simple and eco-friendly approach for synthesizing 2-oxo-2H-chromene-3-carboxamides?
A3: A highly efficient method involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate at room temperature [, ]. This approach offers excellent yields and high atom economy.
Q4: Can sonochemistry be used to synthesize 2-oxo-2H-chromene-3-carboxamide derivatives?
A4: Yes, sonochemistry has been successfully employed for the eco-friendly and highly efficient multigram synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide, a valuable intermediate in organic synthesis [, ].
Q5: How do zinc enolates react with 2-oxo-2H-chromene-3-carboxamides?
A5: Zinc enolates, derived from various reagents like 1-aryl-2,2-dibromoalkanones or dialkyl 2,2-dibromomalonates, can react with 2-oxochromene-3-carboxamides to yield cyclopropane derivatives. These reactions have been explored with both N-substituted 2-oxochromene-3-carboxamides and their 6-bromo counterparts [, , , , , , ].
Q6: Can 2-oxo-2H-chromene-3-carboxamide be used to create heterocyclic systems?
A6: Yes. Reacting 2-oxo-2H-chromene-3-carboxamide with carbon disulfide produces 1-mercaptopyrrolo[3,4-c]chromene-3,4-dione. This compound acts as a building block for various azole systems through cyclocondensation reactions, expanding the potential applications of this coumarin derivative [].
Q7: What are the potential applications of 2-oxo-2H-chromene-3-carboxamide derivatives in medicinal chemistry?
A7: Research indicates promising activities for this class of compounds, including:
- Antimicrobial Agents: Several synthesized derivatives demonstrated potent antimicrobial activity against various bacterial and fungal strains [].
- Anti-Helicobacter pylori Agents: Research suggests potential for selective activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer [].
- Aromatase Inhibitors: Certain derivatives, particularly amide coumarins, have shown promising aromatase inhibitory activity in vitro, comparable to the first-generation inhibitor aminoglutethimide []. This activity makes them potential candidates for treating hormone-dependent diseases like breast cancer.
- Cholinesterase Inhibitors: Coumarin-3-carboxamide-N-morpholine hybrids have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, suggesting their potential as anti-Alzheimer's agents [].
- Anti-inflammatory Agents: Studies have explored the anti-inflammatory activity of 2-oxo-2H-chromene-3-carboxamide derivatives, particularly those substituted with thiazolidinones, using models like hind paw edema in rodents [, ].
Q8: How does the structure of 2-oxo-2H-chromene-3-carboxamide derivatives impact their aromatase inhibitory activity?
A8: Substitutions on the amide group significantly influence the aromatase inhibitory activity. Researchers propose that the substituent structure affects the compound's orientation within the aromatase enzyme's active site, leading to variations in inhibitory potency [].
Q9: Has 2-oxo-2H-chromene-3-carboxamide been investigated for its potential in treating multidrug-resistant cancer?
A9: Yes, a study explored the cytotoxicity of 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide in multidrug-resistant cancer cells. The research indicated that the compound induced cell death through the activation of the PERK/eIF2α/ATF4 pathway [].
Q10: How do coumarin derivatives interact with cucurbit[7]uril (CB7)?
A10: Studies using 7-(diethylamino)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide (1) revealed a bathochromic shift in the absorption spectrum and significant fluorescence enhancement upon CB7 complexation. This interaction suggests the formation of inclusion complexes where the coumarin derivative resides within the CB7 cavity [].
Q11: Can 2-oxo-2H-chromene-3-carboxamide derivatives be used for metal ion detection?
A11: Yes, certain derivatives show potential as fluorescent chemosensors. For instance, 7-diethylamino-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide exhibits selective fluorescence quenching in the presence of copper ions (Cu2+), even at very low concentrations, highlighting its potential for sensitive Cu2+ detection [].
Q12: Can 2-oxo-2H-chromene-3-carboxamide derivatives be used in materials for environmental remediation?
A12: Yes, researchers have successfully loaded chitosan nanoparticles with N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide. This nanocomposite material demonstrated promising results for the simultaneous removal of anionic dyes (like Direct Red 31) and cationic trace metals (like Pb2+) from contaminated water [].
Q13: Can 2-oxo-2H-chromene-3-carboxamide act as a ligand in metal complexes?
A13: Yes, it can act as a bidentate ligand through its two oxygen atoms (O,O). Studies have reported the synthesis and characterization of nickel(II) complexes with 4-hydroxy-2-oxo-2H-chromene-3-carboxamide. These complexes, characterized using elemental analysis, IR spectroscopy, and ESI-mass spectrometry, exhibited a 1:2 (metal:ligand) stoichiometry [].
Q14: Have computational methods been used to study 2-oxo-2H-chromene-3-carboxamide derivatives?
A14: Yes, computational chemistry techniques like molecular modeling and docking studies have provided valuable insights into the binding interactions and structure-activity relationships of these compounds. For instance, docking studies of coumarin-3-carboxamide-N-morpholine hybrids with cholinesterase enzymes helped elucidate their binding modes and inhibitory potential [].
Q15: How do structural modifications of 2-oxo-2H-chromene-3-carboxamide derivatives affect their properties?
A15: Modifications to the core structure, such as introducing substituents on the aromatic ring or modifying the carboxamide moiety, can significantly alter the compound's electronic properties, lipophilicity, and steric hindrance, ultimately influencing its biological activity, metal-binding affinity, and other physicochemical properties [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



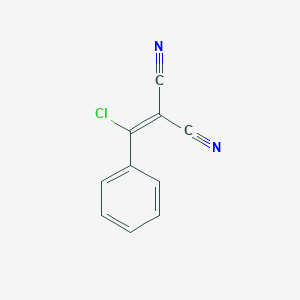
![3-[bis(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B182690.png)
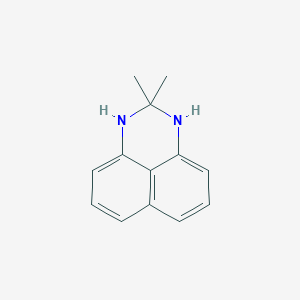


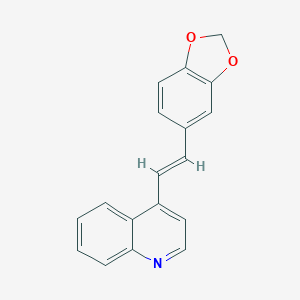
![2-[(E)-2-pyridin-3-ylethenyl]quinoline](/img/structure/B182701.png)
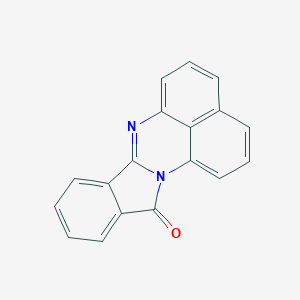
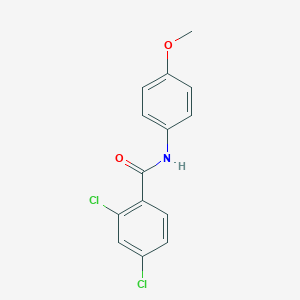
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
